![molecular formula C20H19ClN2O4 B2842783 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1448140-69-9](/img/structure/B2842783.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is coupled with the piperidine derivative using a suitable base and coupling agent, such as palladium-catalyzed cross-coupling reactions.
Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction, typically using an aldehyde and a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the enone group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and receptor binding.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-piperidin-1-yl)prop-2-en-1-one: Lacks the chloropyridinyl group, which may affect its biological activity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-pyridinyl)oxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a different substituent on the piperidine ring.
Uniqueness
The presence of the 5-chloropyridin-2-yl group in (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one imparts unique properties, such as increased binding affinity to certain biological targets and enhanced chemical reactivity. This makes it a valuable compound for further research and development in various fields.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-3-5-19(22-12-15)27-16-7-9-23(10-8-16)20(24)6-2-14-1-4-17-18(11-14)26-13-25-17/h1-6,11-12,16H,7-10,13H2/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYQHXOGFJTMFG-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
![4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2842703.png)
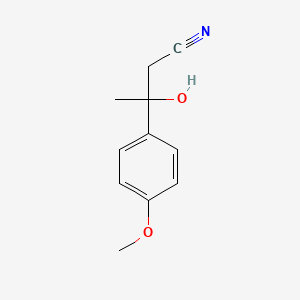
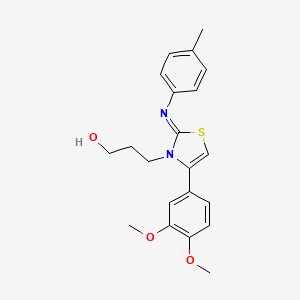
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![methyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2842712.png)
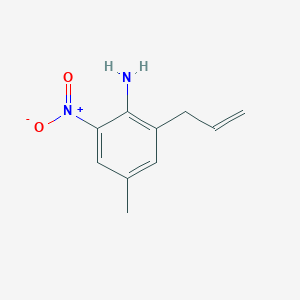
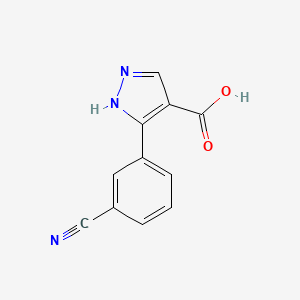
![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
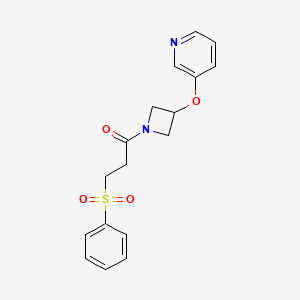
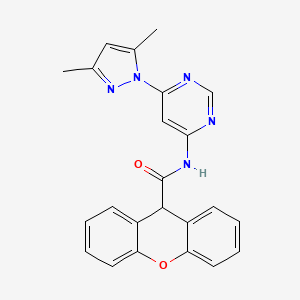
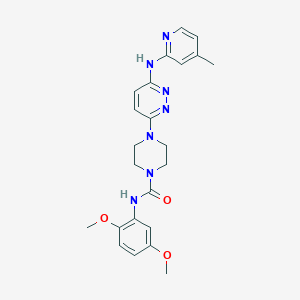
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
